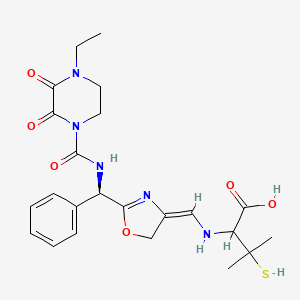
2-(((2-((R)-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid is a complex organic compound featuring a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which is achieved through the Erlenmeyer–Plochl reaction, involving the condensation of an aldehyde with an amino acid derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the oxazole formation and subsequent functional group modifications. Additionally, the use of catalysts and optimized reaction conditions would be essential to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form oxazolidines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure selective reactivity.
Major Products Formed
The major products formed from these reactions include disulfides, oxazolidines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of diseases such as cancer and bacterial infections.
Industry: The compound’s functional groups make it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with proteins, while the piperazine and mercapto groups can interact with metal ions and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
What sets 2-(((2-(®-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)(phenyl)methyl)oxazol-4(5H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid apart from these compounds is its combination of functional groups, which provides a unique set of chemical and biological properties. The presence of the piperazine and mercapto groups, in addition to the oxazole ring, allows for a broader range of interactions and applications.
Properties
Molecular Formula |
C23H29N5O6S |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-[[(E)-[2-[(R)-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-phenylmethyl]-1,3-oxazol-4-ylidene]methyl]amino]-3-methyl-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C23H29N5O6S/c1-4-27-10-11-28(20(30)19(27)29)22(33)26-16(14-8-6-5-7-9-14)18-25-15(13-34-18)12-24-17(21(31)32)23(2,3)35/h5-9,12,16-17,24,35H,4,10-11,13H2,1-3H3,(H,26,33)(H,31,32)/b15-12+/t16-,17?/m1/s1 |
InChI Key |
KLXUODTZBWOMCM-HNMYFWJMSA-N |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C3=N/C(=C/NC(C(=O)O)C(C)(C)S)/CO3 |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C3=NC(=CNC(C(=O)O)C(C)(C)S)CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















